molecular formula C18H15NO3 B11961677 4-(3-Ethoxybenzylidene)-2-phenyl-2-oxazolin-5-one

4-(3-Ethoxybenzylidene)-2-phenyl-2-oxazolin-5-one

Cat. No.: B11961677
M. Wt: 293.3 g/mol
InChI Key: UETLJVVWJWYICL-FOWTUZBSSA-N
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Description

4-(3-Ethoxybenzylidene)-2-phenyl-2-oxazolin-5-one is an organic compound with a unique structure that combines an oxazoline ring with a benzylidene and phenyl group

Preparation Methods

The synthesis of 4-(3-Ethoxybenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of 3-ethoxybenzaldehyde with 2-phenyl-2-oxazolin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

4-(3-Ethoxybenzylidene)-2-phenyl-2-oxazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The oxazoline ring can be hydrolyzed under acidic or basic conditions to form corresponding amides or carboxylic acids.

Scientific Research Applications

4-(3-Ethoxybenzylidene)-2-phenyl-2-oxazolin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxybenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(3-Ethoxybenzylidene)-2-phenyl-2-oxazolin-5-one include:

    4-(3-Methoxybenzylidene)-2-phenyl-2-oxazolin-5-one: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one: Contains a fluorine atom in place of the ethoxy group.

    4-(3-Chlorobenzylidene)-2-phenyl-2-oxazolin-5-one: Features a chlorine atom instead of the ethoxy group.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(4E)-4-[(3-ethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO3/c1-2-21-15-10-6-7-13(11-15)12-16-18(20)22-17(19-16)14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12+

InChI Key

UETLJVVWJWYICL-FOWTUZBSSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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